Ac-Leu-Arg-AMC

Descripción general

Descripción

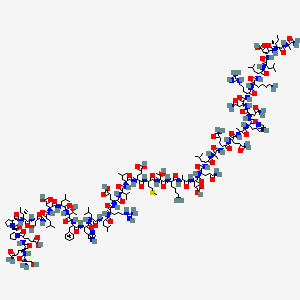

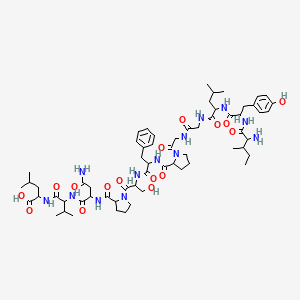

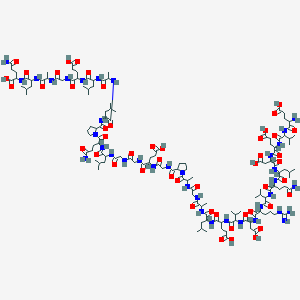

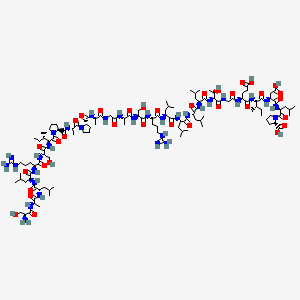

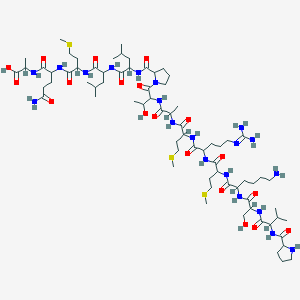

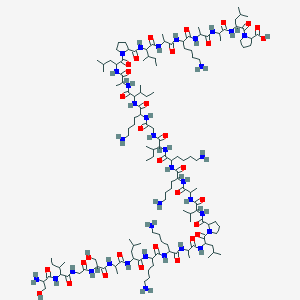

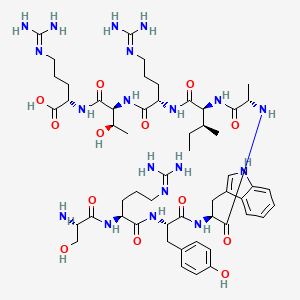

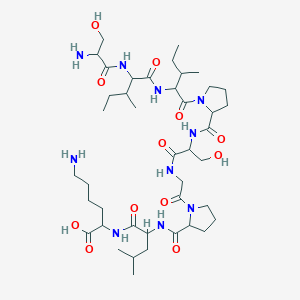

“Ac-Leu-Arg-AMC” is a fluorogenic peptide substrate . It is often the substrate of choice for assaying the trypsin-like activity of purified proteasomes . The benefits of using this substrate include a low Km, high specific activity, and the fact that the substrate is cleaved exclusively at the R-AMC bond .

Chemical Reactions Analysis

“Ac-Leu-Arg-AMC” is a substrate for proteasomes, specifically for their trypsin-like activity . The substrate is cleaved exclusively at the R-AMC bond .Physical And Chemical Properties Analysis

“Ac-Leu-Arg-AMC” is a solid substance . It is white to off-white in color . It has a molecular weight of 642.76 and a molecular formula of C30H46N10O6 . It is soluble in DMSO, methanol, or aqueous solutions .Aplicaciones Científicas De Investigación

The Importance of Scientific Research : Scientific research is vital for understanding the universe and living things, creating technologies that benefit humanity, and generating wealth (Press, 2013).

Critical Thinking and Scientific Reasoning : Tools like computerized games have been developed to teach critical thinking and scientific reasoning, highlighting the importance of these skills in scientific research (Halpern et al., 2012).

Materials Science Research : Research in materials science, such as the study of aluminum matrix composites (AMCs), is crucial for applications in sectors like automobile and aerospace (Luo & Yu, 2022).

Corrosion Science : Studies on the corrosion and erosion-corrosion behavior of materials like Fe-based amorphous coatings are essential for understanding their applications and durability (Wang et al., 2015).

Chromatography in Analytical Research : Affinity monolith chromatography (AMC) is a powerful method for the selective separation and analysis of specific target compounds, highlighting its importance in analytical chemistry (Pfaunmiller et al., 2013).

Peptide Research in Biochemistry : Studies on the substrate specificity of aquatic extracellular peptidases using synthetic substrates like Arg-AMC and Leu-AMC contribute significantly to our understanding of biochemical processes (Steen et al., 2015).

Challenges in Translational Research : Identifying and overcoming obstacles in translational research in academic medical centers is crucial for bridging the gap between laboratory findings and clinical applications (Pober et al., 2001).

Augmented Reality in Scientific Education : Augmented reality (AR) technology has potential applications in science education, providing an innovative approach to learning and research (Cheng & Tsai, 2013).

Application of Nanotechnology in Energy Production : Nanotechnology plays a crucial role in developing sustainable energy production schemes, highlighting its importance in scientific research (Liu et al., 2010).

Peptide-Membrane Interactions : Studies on the interaction of synthetic basic peptides with phospholipid membranes, such as Ac-(Leu-Ala-Arg-Leu), contribute to our understanding of membrane biology and drug delivery systems (Anzai et al., 1991).

Mecanismo De Acción

Propiedades

IUPAC Name |

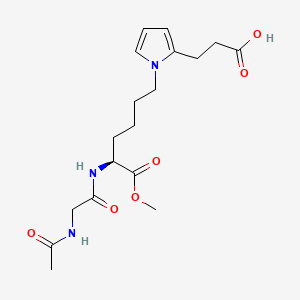

(2S)-2-acetamido-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O5/c1-13(2)10-19(28-15(4)31)23(34)30-18(6-5-9-27-24(25)26)22(33)29-16-7-8-17-14(3)11-21(32)35-20(17)12-16/h7-8,11-13,18-19H,5-6,9-10H2,1-4H3,(H,28,31)(H,29,33)(H,30,34)(H4,25,26,27)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPHUDCEMGABMM-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501150013 | |

| Record name | N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Leu-Arg-AMC | |

CAS RN |

929621-79-4 | |

| Record name | N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929621-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.